Physicochemical Properties of N-Carbobenzyloxy-L-aspartic acid (Z-Asp-OH): A Technical Guide
Physicochemical Properties of N-Carbobenzyloxy-L-aspartic acid (Z-Asp-OH): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of N-Carbobenzyloxy-L-aspartic acid, commonly referred to as Z-Asp-OH. This compound is a crucial building block in peptide synthesis and medicinal chemistry, making a thorough understanding of its properties essential for its effective application.[1][2]
Chemical Identity and Structure
Z-Asp-OH is an N-terminally protected derivative of the amino acid L-aspartic acid. The benzyloxycarbonyl (Z) group serves as a protecting group for the amine functionality, which is a standard strategy in peptide chemistry to facilitate controlled peptide bond formation.[1]
| Identifier | Value |
| IUPAC Name | (2S)-2-[(phenylmethoxy)carbonylamino]butanedioic acid |
| Synonyms | N-Cbz-L-aspartic acid, Benzyloxycarbonyl-L-aspartic acid, Z-L-Aspartic acid |
| CAS Number | 1152-61-0 |
| Molecular Formula | C12H13NO6 |
| Molecular Weight | 267.23 g/mol [3][4] |
| Chemical Structure |
Source: PubChem CID 2723942 |
Quantitative Physicochemical Data
The following tables summarize the key quantitative physicochemical properties of Z-Asp-OH.
Table 1: General Physicochemical Properties
| Property | Value | Reference |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 117-119 °C | [3][5] |
| pKa (Predicted) | 3.75 ± 0.23 | [3] |
Table 2: Solubility Profile
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |
| N,N-Dimethylformamide (DMF) | Soluble | [1] |
| Methanol (B129727) | Soluble | [1] |
| Water | Sparingly soluble | [1] |
Table 3: Optical Properties
| Property | Value | Conditions | Reference |
| Specific Rotation [α]D | +8.6° to +10.5° | c = 1 to 7 in acetic acid, at 20-23°C | [3] |
Experimental Protocols
Melting Point Determination
The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range typically signifies high purity, whereas a broad melting range suggests the presence of impurities.
Methodology: Capillary Method
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Sample Preparation: A small amount of finely powdered, dry Z-Asp-OH is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
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Apparatus: A calibrated melting point apparatus is used, which consists of a heated block or oil bath to ensure uniform heating, a thermometer, and a magnifying lens for observation.
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Procedure:
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The capillary tube is placed in the heating block.
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The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
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The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
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The temperature at which the last crystal melts is recorded as the end of the melting range.
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Solubility Determination
Understanding the solubility of Z-Asp-OH in various solvents is critical for its use in synthesis, purification, and formulation.
Methodology: Shake-Flask Method
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Preparation: An excess amount of Z-Asp-OH is added to a known volume of the solvent of interest (e.g., DMSO, DMF, Methanol, Water) in a sealed flask.
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Equilibration: The flask is agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
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Sample Analysis:
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The suspension is allowed to settle, or it is filtered/centrifuged to separate the undissolved solid.
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A known volume of the clear, saturated solution is carefully removed.
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The concentration of Z-Asp-OH in the aliquot is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or by evaporating the solvent and weighing the residue.
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Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).
pKa Determination
The acid dissociation constant (pKa) provides insight into the ionization state of the carboxylic acid groups of Z-Asp-OH at different pH values.
Methodology: Potentiometric Titration
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Sample Preparation: A precise amount of Z-Asp-OH is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (like methanol or ethanol) due to its limited aqueous solubility.
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Titration Setup: A calibrated pH meter with an electrode is immersed in the sample solution, which is continuously stirred. A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant and is added incrementally using a burette.
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Procedure:
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The initial pH of the Z-Asp-OH solution is recorded.
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The titrant is added in small, known volumes, and the pH is recorded after each addition, allowing the reading to stabilize.
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The titration is continued past the equivalence point.
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Data Analysis:
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A titration curve is generated by plotting the pH versus the volume of titrant added.
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The equivalence point is determined from the inflection point of the curve (often by taking the first or second derivative).
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The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized). For a diprotic acid like Z-Asp-OH, two pKa values corresponding to the two carboxylic acid groups would be expected.
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Specific Rotation Measurement
As a chiral molecule, Z-Asp-OH rotates the plane of polarized light. The specific rotation is a standardized measure of this property.
Methodology: Polarimetry
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Sample Preparation: A solution of Z-Asp-OH is prepared by accurately weighing the compound and dissolving it in a known volume of a specified solvent (e.g., acetic acid) to a known concentration (c).
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Instrument Setup: A polarimeter is turned on and allowed to warm up. The instrument is zeroed using a blank solution (the pure solvent).
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Measurement:
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The sample solution is transferred to a polarimeter cell of a known path length (l). Care is taken to avoid air bubbles.
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The cell is placed in the polarimeter, and the observed optical rotation (α) is measured at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).
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Calculation: The specific rotation ([α]Tλ) is calculated using the formula: [α]Tλ = α / (l × c) where:
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α is the observed rotation in degrees.
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l is the path length in decimeters (dm).
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c is the concentration in g/mL.
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Signaling Pathways
As Z-Asp-OH is a synthetically protected amino acid primarily used as a building block in chemical synthesis, it is not known to be directly involved in biological signaling pathways in its protected form. Its utility lies in its role as a precursor for the incorporation of aspartic acid residues into peptides and other complex molecules, which may then have biological activity.
Conclusion
This technical guide has summarized the key physicochemical properties of Z-Asp-OH, providing quantitative data and outlining the standard experimental protocols for their determination. A thorough understanding of these properties is fundamental for researchers and professionals in the fields of peptide synthesis, medicinal chemistry, and drug development to ensure the successful application of this important chemical entity.
